

Brilliant Black BN: A Technical Guide to Synthesis and Purification

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Compound of Interest

Compound Name: Food black 1

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Brilliant Black BN, also known as **Food Black 1** or C.I. 28440, is a synthetic bis-azo dye. This technical guide provides an in-depth overview of its synthesis and purification methods, compiled from established chemical principles and analytical documentation.

Synthesis of Brilliant Black BN

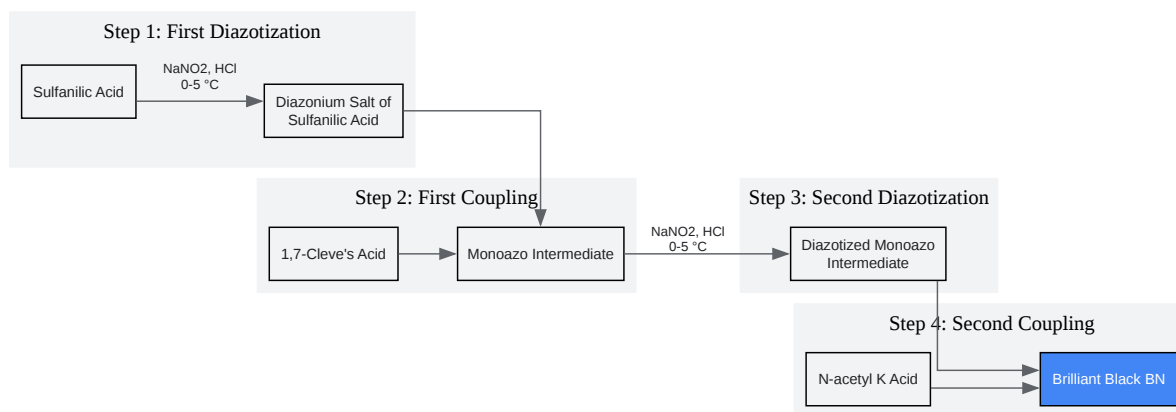
The synthesis of Brilliant Black BN is a multi-step process involving sequential diazotization and azo coupling reactions. The overall process begins with the diazotization of sulfanilic acid, followed by coupling with 1,7-Cleve's acid. The resulting intermediate is then diazotized and coupled with N-acetyl-H-acid to yield the final product.

Synthesis Pathway

The synthesis proceeds through the following key steps:

- **Diazotization of Sulfanilic Acid:** Sulfanilic acid is treated with sodium nitrite in an acidic medium at low temperatures to form a diazonium salt.
- **First Coupling Reaction:** The diazonium salt of sulfanilic acid is then coupled with 8-Aminonaphthalene-2-sulfonic acid (1,7-Cleve's acid).
- **Second Diazotization:** The amino group of the monoazo intermediate formed in the previous step is diazotized.

- **Second Coupling Reaction:** The resulting diazonium salt is coupled with 4-Acetamido-5-hydroxynaphthalene-1,7-disulfonic acid (N-acetyl K acid) to form Brilliant Black BN.[1]



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Synthesis Pathway of Brilliant Black BN

Experimental Protocol: Synthesis

The following is a representative experimental protocol for the synthesis of Brilliant Black BN, based on general procedures for azo dye synthesis.[2][3][4][5]

Materials and Reagents:

- Sulfanilic acid
- 8-Aminonaphthalene-2-sulfonic acid (1,7-Cleve's acid)
- 4-Acetamido-5-hydroxynaphthalene-1,7-disulfonic acid (N-acetyl K acid)
- Sodium nitrite (NaNO₂)

- Sodium carbonate (Na_2CO_3)
- Hydrochloric acid (HCl), concentrated
- Sodium hydroxide (NaOH)
- Sodium chloride (NaCl)
- Ice
- Distilled water

Procedure:

Part 1: Preparation of the Monoazo Intermediate

- **Dissolution of Sulfanilic Acid:** In a beaker, dissolve sulfanilic acid and an equimolar amount of sodium carbonate in water with gentle heating to form a clear solution of sodium sulfanilate.
- **Diazotization of Sulfanilic Acid:** Cool the sodium sulfanilate solution in an ice bath to 0-5 °C. In a separate beaker, dissolve sodium nitrite in water. Slowly add the sodium nitrite solution to a chilled solution of hydrochloric acid to generate nitrous acid in situ. Add this cold nitrous acid solution dropwise to the cold sodium sulfanilate solution with constant stirring, maintaining the temperature below 5 °C. The formation of the diazonium salt is indicated by a positive reaction on starch-iodide paper.
- **Coupling with 1,7-Cleve's Acid:** In a separate reaction vessel, dissolve 1,7-Cleve's acid in a dilute sodium hydroxide solution, and cool it to 0-5 °C in an ice bath. Slowly add the cold diazonium salt suspension to the cold solution of 1,7-Cleve's acid with vigorous stirring. Maintain the temperature below 5 °C and keep the solution alkaline to facilitate the coupling reaction. Stir for several hours until the reaction is complete, which can be monitored by the disappearance of the diazonium salt.

Part 2: Synthesis of Brilliant Black BN

- **Diazotization of the Monoazo Intermediate:** Cool the solution containing the monoazo intermediate in an ice bath to 0-5 °C. In a separate beaker, prepare a cold solution of nitrous

acid as described in Part 1, Step 2. Slowly add the cold nitrous acid solution to the chilled monoazo intermediate solution with constant stirring, while maintaining a temperature below 5 °C.

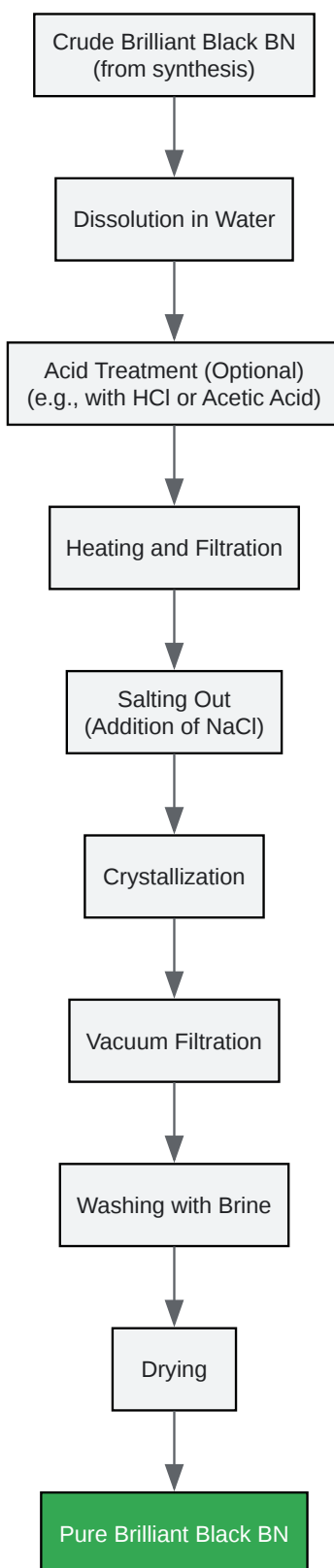
- **Coupling with N-acetyl K Acid:** In a separate vessel, dissolve N-acetyl K acid in a dilute sodium hydroxide solution and cool to 0-5 °C. Slowly add the cold diazonium salt solution of the intermediate to the chilled N-acetyl K acid solution with vigorous stirring. Maintain the temperature below 5 °C and ensure the reaction mixture remains alkaline.
- **Isolation of Brilliant Black BN:** Once the coupling reaction is complete, the Brilliant Black BN is "salted out" from the solution.^[2] Gradually add sodium chloride to the reaction mixture with stirring until the dye precipitates.^[2] Continue stirring in the cold for a period to ensure maximum precipitation.
- **Filtration and Washing:** Collect the precipitated dye by vacuum filtration. Wash the filter cake with a saturated sodium chloride solution to remove excess reactants and byproducts.^[2]

Purification of Brilliant Black BN

The crude Brilliant Black BN synthesized contains various impurities, including unreacted starting materials, byproducts, and inorganic salts. Therefore, a thorough purification process is essential to achieve the desired purity for research and development applications.

Purification Workflow

A general workflow for the purification of Brilliant Black BN is outlined below.



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General Purification Workflow for Brilliant Black BN

Experimental Protocol: Purification

The following protocol describes a general procedure for the purification of Brilliant Black BN.

Materials and Reagents:

- Crude Brilliant Black BN
- Distilled water
- Sodium chloride (NaCl)
- Hydrochloric acid (HCl) or Acetic acid (optional)
- Ethanol (optional, for washing)

Procedure:

- **Redissolution:** Suspend the crude Brilliant Black BN in distilled water. Heat the mixture to facilitate dissolution.
- **Acid Treatment (Optional):** For some bis-azo dyes, an "acid finishing" step can be employed to remove specific impurities.^[6] While stirring the hot solution, slowly add a small amount of hydrochloric acid or acetic acid. This can help to precipitate certain impurities, which can then be removed by hot filtration. This step should be optimized based on the impurity profile of the crude product.
- **Recrystallization by Salting Out:** To the hot, filtered solution, gradually add sodium chloride with stirring. As the solution cools, the solubility of Brilliant Black BN decreases, leading to its crystallization. The cooling rate can be controlled to influence crystal size and purity.
- **Isolation and Washing:** Cool the mixture in an ice bath to maximize the yield of crystals. Collect the purified crystals by vacuum filtration. Wash the crystals with a cold, saturated sodium chloride solution to remove any remaining soluble impurities. A final wash with a small amount of cold ethanol can help to remove residual water and salts.
- **Drying:** Dry the purified Brilliant Black BN in a vacuum oven at a moderate temperature.

Quality Control and Analytical Methods

The purity of Brilliant Black BN is typically assessed using High-Performance Liquid Chromatography (HPLC).

HPLC Analysis

A common method for the analysis of Brilliant Black BN and other sulfonated azo dyes is reversed-phase HPLC.^[7]

Typical HPLC Parameters:

Parameter	Specification
Column	C18 reversed-phase column
Mobile Phase	A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile)
Detector	UV-Vis Diode Array Detector (DAD)
Wavelength	Monitoring at the wavelength of maximum absorbance (λ_{max}) of Brilliant Black BN

Quantitative Data

Quantitative data for the synthesis of Brilliant Black BN, such as typical yields, are not widely reported in publicly available literature. However, purity specifications for commercial products are available.

Table 1: Purity and Specification Data for Brilliant Black BN

Parameter	Specification	Source
Purity (HPLC)	≥95%	Commercial analytical standard
Molecular Formula	C ₂₈ H ₁₇ N ₅ Na ₄ O ₁₄ S ₄	[1]
Molecular Weight	867.68 g/mol	[1]

Note: The synthesis yield is highly dependent on the specific reaction conditions, scale, and purification efficiency. The protocols provided are intended as a general guide and would require optimization for specific laboratory or industrial applications.

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